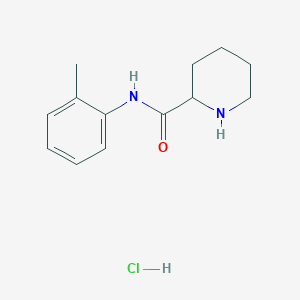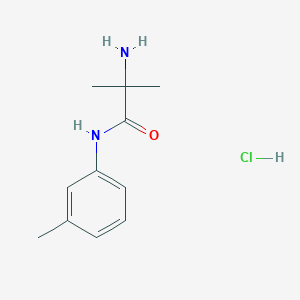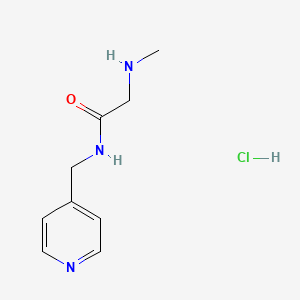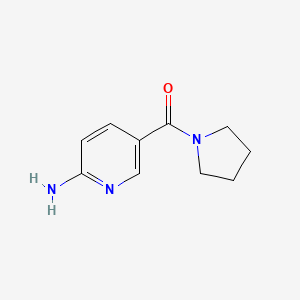
(6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone
Vue d'ensemble
Description
“(6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone” is a chemical compound with the CAS Number: 218631-50-6 . Its molecular weight is 191.23 . The IUPAC name for this compound is 5-(1-pyrrolidinylcarbonyl)-2-pyridinylamine .
Synthesis Analysis
There is a paper that discusses the synthesis of a series of derivatives of (6-aminopyridin-3-yl)(pyrrolidin-1-yl)methanone . The paper describes the design, synthesis, and structure-activity relationship (SAR) analysis of these derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H13N3O/c11-9-4-3-8(7-12-9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,11,12) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 191.23 . It should be stored in a refrigerated environment .Applications De Recherche Scientifique
Pharmacological Evaluation :
- (6-Aminopyridin-3-yl) derivatives have been identified as selective antagonists for the transient receptor potential vanilloid 4 (TRPV4) channel. They show potential in treating pain, as demonstrated in animal models (Tsuno et al., 2017).
Synthesis and Biological Evaluation :
- A study focused on the unexpected products formed from the condensation reaction of 2-acetylpyridine and 2-formylpyridine. The synthesized compounds exhibited moderate antifungal activity, with potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).
Anticonvulsant Agents :
- Novel derivatives have been synthesized and evaluated for their anticonvulsant activities. One such compound showed significant potency in the maximal electroshock test, indicating potential as an anticonvulsant agent (Malik & Khan, 2014).
Coordination Chemistry :
- Research on 2,3-Diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols derivatives by reacting aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents has led to the discovery of new compounds with potential applications in coordination chemistry (Kobayashi et al., 2011).
Spectroscopic Characterization and Theoretical Studies :
- The electronic absorption, excitation, and fluorescence properties of certain derivatives have been studied in detail, highlighting their potential in spectroscopic applications (Al-Ansari, 2016).
Antimicrobial Activity :
- New organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone have shown promising antibacterial activities, indicating their potential as drug candidates (Singh, Singh, & Bhanuka, 2016).
Synthesis and Antimicrobial Activity of Cyanopyridine Derivatives :
- Cyanopyridine derivatives synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile showed notable antimicrobial activity, which could be valuable in the development of new antimicrobial agents (Bogdanowicz et al., 2013).
Propriétés
IUPAC Name |
(6-aminopyridin-3-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-9-4-3-8(7-12-9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFAOFUUDQBEDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70720127 | |
| Record name | (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone | |
CAS RN |
218631-50-6 | |
| Record name | (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



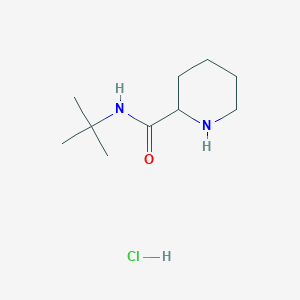
![N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398449.png)
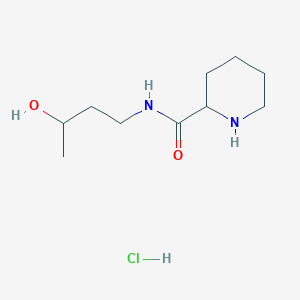
![Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride](/img/structure/B1398452.png)
![N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride](/img/structure/B1398453.png)
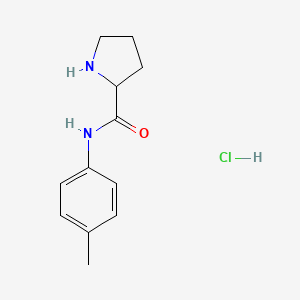
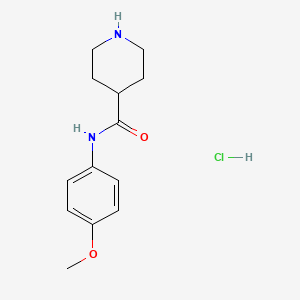
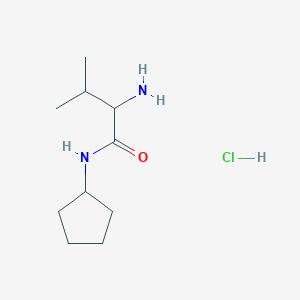
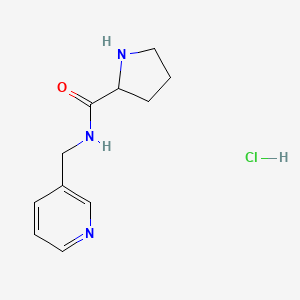
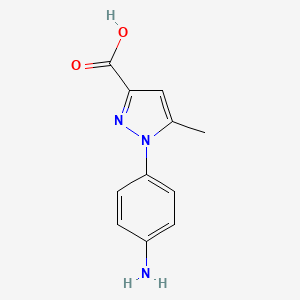
![Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)-amino]benzoate](/img/structure/B1398464.png)
